5-(5-Methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(5-Methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of both isoxazole and oxadiazole rings, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the isoxazole ring followed by the construction of the oxadiazole ring. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the conversion of ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate into 4-cyano-5-methyloxazol-2-ylacetic acid via a base-catalyzed isoxazole-oxazole ring transformation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Scientific Research Applications
5-(5-Methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 5-(5-Methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its biological activities, including antimicrobial and anticancer properties.
4-Cyclopropyl-3,4-dihydro-2H-1,2,4-pyridothiadiazine dioxides: These compounds are positive allosteric modulators of AMPA receptors and have cognitive-enhancing effects.
Uniqueness
5-(5-Methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of isoxazole and oxadiazole rings in its structure, which imparts distinct reactivity and functionality. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H5N3O4 |
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Molecular Weight |
195.13 g/mol |
IUPAC Name |
5-(5-methyl-1,2-oxazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H5N3O4/c1-3-4(2-8-13-3)6-9-5(7(11)12)10-14-6/h2H,1H3,(H,11,12) |
InChI Key |
JSVLBTKALHDYMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NO1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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